Ioglunide

Description

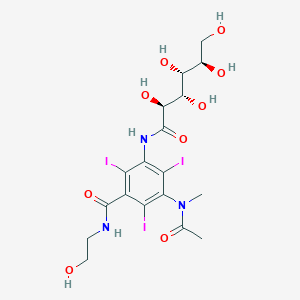

Structure

3D Structure

Properties

IUPAC Name |

3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYPLCHSCOJEIZ-GMYJMXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024027 | |

| Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56562-79-9 | |

| Record name | Ioglunide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056562799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOGLUNIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XU46CRKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Setup and Parameters

The synthesis of Ioglunide’s triiodinated intermediate centers on an electrochemical cell comprising a platinum anode and graphite cathode immersed in a methanol-water solvent system. Critical parameters include:

Solvent Composition :

-

Methanol-water mixtures (4:1 to 9:1 v/v) optimize iodine solubility while maintaining electrolyte conductivity.

-

Protic solvents stabilize iodonium (I⁺) intermediates, enhancing electrophilic aromatic substitution.

pH Control :

-

Sulfuric acid (97%) maintains pH 1–2, preventing iodine disproportionation (3I₂ + 3H₂O ⇌ 5I⁻ + IO₃⁻ + 6H⁺).

-

Acidic conditions favor the anodic oxidation of iodide (2I⁻ → I₂ + 2e⁻) and subsequent generation of I⁺ species.

Electrical Parameters :

Iodination Mechanism

The process occurs in two stages:

-

Electrochemical Generation of I⁺ :

At the anode:Methanol acts as a proton donor, stabilizing I⁺ intermediates.

-

Electrophilic Aromatic Substitution :

The phenolic substrate undergoes sequential iodination at ortho/para positions relative to hydroxyl and amide directing groups. Steric effects from the 3,5-disubstituents drive preferential iodination at the 2,4,6-positions.

Stepwise Synthesis of this compound

Preparation of 3,5-Bis(2,3-Dihydroxypropylaminocarbonyl)phenol

The precursor is synthesized via:

Triiodination Protocol (Adapted from EP2093206A1 )

| Parameter | Detail |

|---|---|

| Substrate | 3,5-Bis(2,3-DHPAC)-phenol |

| I₂ Loading | 3.1 eq (1.55 mmol per 50 mL) |

| Temperature | 20–25°C (reflux post-iodination) |

| Reaction Time | 3 h (electrolysis) + 9 h (reflux) |

| Yield | 68–72% (crude) |

Procedure :

-

Electrolyte Preparation :

Dissolve KI (1.55 mmol) and H₂SO₄ (2 mL) in methanol (50 mL). -

Galvanostatic Operation :

Apply 200 mA/cm² for 3 h, maintaining pH 1.5 ± 0.2. -

Substrate Addition :

Add phenolic precursor (0.17 mmol) in three equal portions, refluxing for 1 h after each addition. -

Work-Up :

Process Optimization and Challenges

Solvent Evaporation Mitigation

Methanol’s low boiling point (64.7°C) necessitates:

Byproduct Formation

Common impurities include:

Stereochemical Control

The pentahydroxyhexanoyl side chain’s (2S,3S,4R,5R) configuration is preserved via:

Industrial-Scale Considerations

Continuous Flow Adaptation

Recent patents suggest replacing batch reactors with:

Chemical Reactions Analysis

Types of Reactions: Ioglunide undergoes various chemical reactions, including substitution reactions due to the presence of the triiodobenzene ring. The compound’s stability is a key factor in its reactions, and it is designed to minimize adverse reactions in clinical settings .

Common Reagents and Conditions: The synthesis of this compound involves reagents that facilitate the substitution of the hydrophilic N-hydroxy-ethyl-carbamyl radical. The reaction conditions are carefully controlled to prevent the cleavage of the sugar substituent .

Major Products Formed: The primary product of the synthesis is this compound itself, which is then lyophilized to ensure stability and efficacy in clinical applications .

Scientific Research Applications

Ioglunide has several scientific research applications, particularly in the field of neuroradiology. Its reduced neurotoxicity makes it a preferred contrast medium for myelography and cisternography. The compound has been extensively studied in animal experiments and clinical trials, demonstrating its safety and efficacy in providing clear imaging with minimal side effects .

In addition to its use in medical imaging, this compound’s unique chemical properties make it a subject of interest in various research fields, including chemistry and pharmacology. Its stability and reduced toxicity are key factors in its application in these areas .

Mechanism of Action

Ioglunide exerts its effects by providing contrast in imaging procedures, allowing for clear visualization of perimedullary and pericerebral spaces. The compound’s hydrophilic N-hydroxy-ethyl-carbamyl radical in the triiodobenzene ring reduces its neurotoxicity, making it safer for use in sensitive areas of the body. The molecular targets and pathways involved in its action are primarily related to its ability to enhance imaging without causing significant adverse effects .

Comparison with Similar Compounds

Metrizamide

Structural Similarities :

- Both ioglunide and metrizamide are nonionic, triiodinated compounds with polyhydroxyalkyl residues attached via amide bonds to enhance solubility .

- Unlike ionic agents (e.g., diatrizoate), their nonionic nature reduces electrolyte interference and osmotic load.

Functional Differences :

| Parameter | This compound | Metrizamide |

|---|---|---|

| Osmolality | Low (exact value not reported) | Higher than this compound |

| Neurotoxicity | Minimal EEG changes (3.7%) | Higher risk of seizures |

| Clinical Use Period | 1980s–1990s (limited adoption) | 1970s–1980s (first nonionic agent) |

| Safety Profile | No severe neuropsychiatric effects | Associated with arachnoiditis |

Metrizamide, the first nonionic contrast agent, was pivotal in transitioning from hyperosmolar ionic agents.

Iophendylate

Functional Similarities :

- Both this compound and iophendylate were used for myelography to visualize spinal pathologies.

Key Contrasts :

| Parameter | This compound | Iophendylate |

|---|---|---|

| Chemical Class | Water-soluble, nonionic | Oil-based, ionic |

| Osmolality | Low | Very high |

| Adverse Effects | Mild meningeal irritation (16%) | Severe arachnoiditis, chronic inflammation |

| Clinical Era | 1980s–1990s | 1940s–1980s |

Iophendylate, an oil-based agent , caused persistent inflammation due to poor absorption, necessitating replacement by water-soluble alternatives like this compound. Despite this compound’s superior acute safety , its inability to match the imaging clarity of iophendylate in certain applications delayed full adoption .

Research Findings and Clinical Implications

- Safety vs.

- Osmolality Paradox : Improved safety in this compound was unrelated to osmolality, challenging the prevailing hypothesis that lower osmolality directly reduces toxicity .

- Legacy: Both this compound and metrizamide were eclipsed by modern nonionic agents (e.g., iohexol) with optimized safety and imaging profiles.

Biological Activity

Ioglunide is a nonionic contrast medium primarily used in neuroradiology for procedures such as myelography and cisternography. Its unique properties and biological activity have made it a subject of interest in various studies, particularly regarding its safety profile and effects on neurological functions.

This compound is characterized by its high iodine content, which enhances its radiopacity. The compound is a triiodinated isophthalic acid diamide, designed to be hydrophilic, which aids in its solubility and compatibility with biological tissues. Its formulation allows for low osmotic pressure and viscosity, making it suitable for intravasal applications without significant adverse effects.

Electroencephalogram (EEG) Studies

A critical aspect of this compound's biological activity is its effect on brain electrical activity. A study involving 126 patients who underwent myelography or cisternography with this compound reported minimal changes in EEG readings. Specifically, only 3.7% of subjects exhibited EEG changes post-procedure, indicating a favorable safety profile concerning neurological function .

Adverse Reactions

In the same study, moderate meningeal signs were observed in 16% of the subjects; however, no severe adverse reactions such as psychoorganic syndrome or hallucinations were noted. This suggests that this compound offers a significant advantage over traditional ionic contrast agents, which often have higher incidence rates of adverse effects .

Compatibility and Efficacy

Research has shown that this compound demonstrates excellent local compatibility and low neurotoxicity in various animal models. In vitro studies indicate that it interacts minimally with proteins and exhibits low membrane-damaging effects, making it a promising candidate for safe contrast media .

Table 1: Summary of Biological Activity Studies on this compound

This compound's mechanism as a contrast agent relies on its ability to absorb X-rays due to its iodine content. The hydrophilic nature of the compound facilitates rapid dispersion in bodily fluids, allowing for clearer imaging results during diagnostic procedures. Its formulation minimizes the risk of precipitation or aggregation within the vascular system, enhancing its safety during administration.

Q & A

Basic Research Questions

Q. What are the key considerations when designing initial experiments to characterize Ioglunide’s physicochemical properties?

- Methodological Answer : Begin with a systematic review of existing literature to identify gaps in physicochemical data (e.g., solubility, stability, crystallinity). Design experiments using validated analytical techniques (e.g., HPLC, NMR) and include controls for environmental variables (temperature, humidity). Document protocols in detail, including instrumentation parameters and calibration procedures, to ensure reproducibility . For novel properties, use triplicate measurements and compare results with structurally analogous compounds to validate findings .

Q. How can researchers ensure the reproducibility of this compound’s synthesis across laboratories?

- Methodological Answer : Publish step-by-step synthetic protocols with explicit reaction conditions (e.g., molar ratios, catalysts, purification methods). Include raw spectral data (e.g., IR, mass spectrometry) in supplementary materials for cross-verification. Conduct interlaboratory trials to identify critical variables (e.g., solvent purity, stirring rates) and refine protocols iteratively . Use statistical tools like coefficient of variation (CV) to quantify batch-to-batch consistency .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Employ International Council for Harmonisation (ICH) guidelines for method validation: test specificity (via spiked samples), linearity (across expected concentration ranges), and accuracy/recovery rates. Use internal standards to correct for matrix effects. For bioanalytical assays, validate against established pharmacokinetic models and include limits of detection/quantification (LOD/LOQ) .

Q. How should researchers structure literature reviews to identify gaps in this compound’s mechanistic studies?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to catalog studies by mechanism (e.g., enzyme inhibition, receptor binding). Prioritize high-impact journals and avoid sources with unverified data (e.g., non-peer-reviewed platforms). Map contradictions in reported mechanisms using tools like SWOT analysis to highlight understudied pathways .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s bioactivity across in vitro vs. in vivo models?

- Methodological Answer : Apply the "principal contradiction" framework to isolate variables causing discrepancies (e.g., metabolic activation, bioavailability). Conduct parallel assays under identical conditions (e.g., cell lines vs. animal models) and use multi-omics approaches (transcriptomics, metabolomics) to identify confounding factors. Statistically compare dose-response curves using ANOVA with post-hoc tests to quantify model-specific biases .

Q. What advanced statistical methods are optimal for analyzing non-linear dose-response relationships in this compound’s toxicity studies?

- Methodological Answer : Employ mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical models for small sample sizes or censored data. For threshold identification, apply segmented regression or PROAST software. Validate findings with bootstrapping to assess confidence intervals .

Q. How can interdisciplinary approaches enhance understanding of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) interplay?

- Methodological Answer : Integrate computational modeling (e.g., physiologically based pharmacokinetic (PBPK) simulations) with experimental data from microdialysis or PET imaging. Collaborate with bioinformaticians to map PK-PD correlations using machine learning (e.g., random forests for feature selection). Cross-validate predictions with in situ perfusion studies .

Q. What methodologies address long-term stability challenges in this compound formulations?

- Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines) under stress conditions (heat, light, humidity). Use Arrhenius modeling to predict shelf life. Pair with real-time stability data and spectroscopic monitoring (e.g., Raman for polymorphic transitions). For degradation products, apply LC-MS/MS and toxicity risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.